3-Methyl-1,2,4-thiadiazol-5(2H)-one
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Overview
Description
3-Methyl-1,2,4-thiadiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazol-5(2H)-one can be achieved through several methods:
Cyclization of Hydrazones with Thionyl Chloride: This method involves the cyclization of hydrazones with thionyl chloride, leading to the formation of the thiadiazole ring.
Cycloaddition of Diazoalkanes with Carbon-Sulfur Bonds:
Hetero-cyclization of Alpha-Diazo Thiocarbonyl Compounds:
Ring Transformation of Other Sulfur-Containing Heterocyclic Compounds: This method involves the transformation of other sulfur-containing heterocyclic compounds into the desired thiadiazole structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-thiadiazol-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different reduced forms, such as thiols or amines.
Substitution: The compound can undergo substitution reactions where functional groups on the ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or alkylated thiadiazole derivatives.
Scientific Research Applications
3-Methyl-1,2,4-thiadiazol-5(2H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its insecticidal and herbicidal activities.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,4-thiadiazol-5(2H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-1,2,4-thiadiazol-5(2H)-one can be compared with other thiadiazole derivatives:
1,2,3-Thiadiazole: Known for its potent HIV-1 non-nucleoside reverse transcriptase inhibitory activity.
1,3,4-Thiadiazole: Exhibits significant anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H4N2OS |
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Molecular Weight |
116.14 g/mol |
IUPAC Name |
3-methyl-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) |
InChI Key |
VVCKHHJMPOIXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=O)N1 |
Origin of Product |
United States |
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